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Compound of Interest

Compound Name: Rebaudioside N

Cat. No.: B3027041

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rebaudioside N is a minor steviol glycoside found in the leaves of the Stevia rebaudiana
Bertoni plant. As a member of the steviol glycoside family, it is a natural, non-caloric sweetener
with potential applications in the food, beverage, and pharmaceutical industries. This document
provides an overview of its characteristics, potential applications, and protocols for its
evaluation.

Disclaimer: Research specifically on Rebaudioside N is limited. The data presented here is
largely based on studies of other minor steviol glycosides, such as Rebaudioside D and M, and
should be considered as an estimation. Further research is required to fully characterize
Rebaudioside N.

Physicochemical Properties

The physicochemical properties of Rebaudioside N are expected to be similar to other steviol
glycosides.
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Property

Estimated
Value/Characteristic

Notes

Sweetness Potency

200-400x sucrose

This is an estimate based on
other minor steviol glycosides.
The perceived sweetness can
vary depending on the
concentration and the food

matrix.

Caloric Value

Zero calories

Steviol glycosides are not
metabolized by the upper
gastrointestinal tract and are

considered non-caloric.

Limited in water at room

Solubility can be influenced by

the physical form (crystalline

Solubility
temperature. vs. amorphous) and the
presence of other substances.
Steviol glycosides are known
. Generally stable to heat and a ]
Stability to be stable under typical food

wide pH range.

processing conditions.[1]

Sensory Profile

The sensory profile of a sweetener is a critical factor for its application. While specific sensory

data for Rebaudioside N is not readily available, studies on other minor steviol glycosides like

Rebaudioside D and M suggest a cleaner, more sugar-like taste with reduced bitterness and

licorice aftertaste compared to the more abundant Rebaudioside A.[2][3][4][5]
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Sensory Attribute

Expected Profile for
Rebaudioside N

Comparison with other
Steviol Glycosides

Sweethess Onset

Potentially faster onset than
Rebaudioside A.

Minor steviol glycosides often
exhibit a more rapid sweetness

perception.

Sweetness Linger

May have a lingering

sweetness.

A common characteristic of

high-potency sweeteners.

Bitterness

Expected to be significantly
less bitter than Rebaudioside
A.[2][3][4]1[5]

This is a key advantage of

many minor steviol glycosides.

Licorice Aftertaste

Expected to have minimal to

no licorice aftertaste.

Another desirable
characteristic of certain minor

steviol glycosides.

Metallic Aftertaste

Expected to be minimal.

Experimental Protocols
Protocol for Determining Sweetness Potency (Sensory

Evaluation)

Objective: To determine the relative sweetness of Rebaudioside N compared to a sucrose

solution.

Materials:

Deionized water

Sucrose (analytical grade)

Rebaudioside N (high purity)

Trained sensory panel (10-15 members)

Glass beakers and graduated cylinders
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e Analytical balance
Procedure:

o Prepare Sucrose Standard Solutions: Prepare a series of sucrose solutions of varying
concentrations (e.g., 2%, 4%, 6%, 8%, 10% w/v) in deionized water.

o Prepare Rebaudioside N Solution: Prepare a stock solution of Rebaudioside N at a known

concentration (e.g., 500 ppm) in deionized water.
e Sensory Evaluation:

o Present the sucrose standards and a sample of the Rebaudioside N solution to the

trained sensory panel.
o Use a two-alternative forced-choice (2-AFC) or a ranking test method.
o Panelists should rinse their mouths with water between samples.

o Ask panelists to identify which sample is sweeter or to rank the samples in order of
sweetness intensity.

e Data Analysis:

o Determine the sucrose concentration that is perceived as equally sweet to the
Rebaudioside N solution. This is the sucrose equivalency (SE).

o Calculate the sweetness potency using the formula: Sweetness Potency = % Sucrose
Concentration / % Rebaudioside N Concentration

Protocol for Stability Study (pH and Temperature)

Objective: To evaluate the stability of Rebaudioside N under different pH and temperature
conditions.

Materials:

o Rebaudioside N solution (known concentration)
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Buffer solutions (pH 3, 5, 7)

Water baths or incubators set at different temperatures (e.g., 25°C, 40°C, 60°C, 80°C)

HPLC system with a suitable column (e.g., C18)

Vials for sample storage
Procedure:

o Sample Preparation: Aliquot the Rebaudioside N solution into vials. Adjust the pH of the
solutions using the buffer solutions.

¢ Incubation: Place the vials in the water baths or incubators at the set temperatures.

o Sampling: At specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove a
vial from each condition.

e HPLC Analysis:

o Immediately analyze the concentration of Rebaudioside N in the samples using a
validated HPLC method.

o The mobile phase and detection wavelength should be optimized for steviol glycosides.
» Data Analysis:
o Plot the concentration of Rebaudioside N as a function of time for each condition.

o Calculate the degradation rate constant and half-life to quantify the stability.

Visualizations
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Caption: Experimental workflow for evaluating a new sweetener.
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Caption: Hypothesized sweet taste signaling pathway.
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Caption: Logical relationships of Rebaudioside N's benefits.

Safety and Toxicology

Specific toxicological studies on Rebaudioside N are not available in the public domain.
However, extensive research on other steviol glycosides, such as Rebaudioside A, has led to
their approval by major regulatory bodies worldwide. The general consensus is that steviol
glycosides are safe for human consumption. They are metabolized to steviol in the gut, which is
then absorbed, glucuronidated in the liver, and excreted in the urine.

Conclusion

Rebaudioside N, as a minor steviol glycoside, holds promise as a natural, non-caloric
sweetener with a potentially superior taste profile compared to more common steviol
glycosides. While direct research is limited, the existing knowledge on other minor
rebaudiosides provides a strong foundation for its potential application. Further studies are
essential to fully elucidate the specific properties of Rebaudioside N and to support its broader
use in various industries.

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b3027041?utm_src=pdf-body-img
https://www.benchchem.com/product/b3027041?utm_src=pdf-body
https://www.benchchem.com/product/b3027041?utm_src=pdf-body
https://www.benchchem.com/product/b3027041?utm_src=pdf-body
https://www.benchchem.com/product/b3027041?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3027041?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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